molecular formula C8H9N3O4S B11871205 N-cyclopropyl-5-nitropyridine-2-sulfonamide

N-cyclopropyl-5-nitropyridine-2-sulfonamide

Cat. No.: B11871205
M. Wt: 243.24 g/mol
InChI Key: RJIAXQZDXXJYLN-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-nitropyridine-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine ring substituted with a nitro group at the 5-position and a sulfonamide moiety at the 2-position. The sulfonamide nitrogen is further substituted with a cyclopropyl group, conferring unique steric and electronic properties to the molecule. Pyridine-based sulfonamides are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O4S

Molecular Weight

243.24 g/mol

IUPAC Name

N-cyclopropyl-5-nitropyridine-2-sulfonamide

InChI

InChI=1S/C8H9N3O4S/c12-11(13)7-3-4-8(9-5-7)16(14,15)10-6-1-2-6/h3-6,10H,1-2H2

InChI Key

RJIAXQZDXXJYLN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-nitropyridine-2-sulfonamide typically involves the nitration of a pyridine derivative followed by the introduction of the sulfonamide group. One common method includes the following steps:

    Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that sulfonamides, including N-cyclopropyl-5-nitropyridine-2-sulfonamide, exhibit antiviral properties. They have shown efficacy against various viral strains such as coxsackievirus B and influenza viruses. The structural characteristics of this compound may enhance its interaction with viral targets, potentially leading to improved therapeutic profiles compared to other sulfonamides.

Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Cancer Research
this compound is also being explored for its anticancer properties. Its ability to interfere with cellular processes involved in cancer progression makes it a subject of interest in cancer therapeutics .

Biological Research

Mechanism of Action Studies
Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic potential. Research may focus on its binding affinity to specific enzymes or receptors involved in disease pathways, particularly those related to viral infections and cancer .

Case Study: TRPM8 Antagonistic Activity
Sulfonamide compounds have been shown to exhibit antagonistic activity against the TRPM8 ion channel, which is implicated in pain sensation. This compound's structural features may provide insights into developing pain management therapies .

Industrial Applications

Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new pathways for creating diverse chemical entities.

Material Development
The compound's unique properties make it suitable for developing new materials and chemical processes. Its potential applications in polymer chemistry and materials science are areas of ongoing research.

Summary of Key Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntiviral and antimicrobial properties; anticancer potential
Biological ResearchMechanism studies; TRPM8 antagonistic activity
Industrial ApplicationsBuilding block for complex synthesis; material development

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-cyclopropyl-5-nitropyridine-2-sulfonamide, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Name Core Structure Key Substituents/Functional Groups Notable Properties/Applications Reference ID
This compound Pyridine 5-NO₂, 2-SO₂NH(C₃H₅) High electrophilicity; potential kinase inhibition N/A
5-Amino-2-pyridinecarboxylic acid Pyridine 5-NH₂, 2-COOH Zwitterionic behavior; intermediate in drug synthesis
Ranitidine nitroacetamide Furan NO₂-acetamide, dimethylaminomethyl group Antiulcer agent; sulfhydryl reactivity
5-Amino-2-nitrobenzoic acid Benzene 5-NH₂, 2-NO₂, 1-COOH Fluorescent dye precursor; acidic solubility
5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carbonitrile Pyrazole 5-NH₂, 3-(C₃H₅CH₂), 4-CN Agrochemical intermediate; steric hindrance

Key Observations

Aromatic System Differences: Compared to benzene-based analogs (e.g., 5-amino-2-nitrobenzoic acid), the pyridine core in this compound introduces a nitrogen atom that reduces electron density and alters regioselectivity in electrophilic substitution reactions . The nitro group in the 5-position of pyridine likely directs further substitution to the 3- or 4-positions, unlike nitro-substituted benzenes, which typically exhibit meta-directing effects.

Sulfonamide vs. Acetamide Functionality :

  • The sulfonamide group in the target compound offers stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to the acetamide group in Ranitidine derivatives (pKa ~15–16). This difference may influence binding affinity in biological targets .

N-Substituent Effects: The cyclopropyl group on the sulfonamide nitrogen contrasts with the dimethylamino group in Ranitidine-related compounds.

Nitro vs. Amino Groups: The 5-nitro substituent in the target compound confers oxidative and electrophilic character, making it a candidate for nucleophilic aromatic substitution or reduction to an amine. In contrast, 5-amino analogs (e.g., 5-amino-2-pyridinecarboxylic acid) are more nucleophilic and prone to diazotization or acylation reactions .

Research Findings

  • Synthetic Utility : Pyridine sulfonamides are frequently employed as intermediates in kinase inhibitor synthesis. The nitro group in this compound could serve as a precursor for reduced amine derivatives, enabling diversification of pharmacological profiles.
  • Stability Considerations : Cyclopropyl-substituted sulfonamides are generally resistant to oxidative metabolism but may undergo ring-opening under strongly acidic or radical conditions.

Biological Activity

N-cyclopropyl-5-nitropyridine-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to the nitrogen atom, a nitro group on the pyridine ring, and a sulfonamide functional group. This unique structure contributes to its diverse biological activities. The compound can be represented as follows:

Component Structure
Cyclopropyl GroupC3_3H5_5
Nitro Group-NO2_2
Sulfonamide Group-SO2_2NH2_2

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cell death or disruption of cellular functions.
  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, inhibiting enzymes involved in metabolic pathways. This action is particularly relevant in the context of antimicrobial activity, where it may disrupt bacterial folate synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

Pathogen Activity IC50 Value
Coxsackievirus BAntiviralNot specified
Influenza VirusAntiviralNot specified
Bacterial StrainsAntibacterialVaries

Studies have shown that compounds with sulfonamide structures can effectively inhibit viral replication and bacterial growth, suggesting that this compound may possess similar properties.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its potential anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation through several mechanisms:

  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death in malignant cells.

Case Studies and Research Findings

  • Antiviral Activity Against Influenza :
    A study evaluated the efficacy of this compound against influenza virus strains. Results indicated a notable reduction in viral load in treated cells compared to controls.
  • Inhibition of Bacterial Growth :
    In vitro assays demonstrated that the compound inhibited the growth of multiple bacterial strains, including antibiotic-resistant variants. The mechanism was attributed to enzyme inhibition involved in folate metabolism.
  • Cancer Cell Line Studies :
    Research involving various cancer cell lines (e.g., Huh-7) showed that this compound could significantly reduce cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-cyclopropyl-5-nitropyridine-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonamide bond formation via reaction of 5-nitropyridine-2-sulfonyl chloride with cyclopropylamine. Key steps include:

  • Deprotonation : Use NaH or K₂CO₃ as a base to activate the amine nucleophile .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
  • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., nitropyridine ring decomposition).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
    • Optimization Table :
ParameterOptimal ConditionImpact on Yield/Purity
BaseK₂CO₃Higher yield vs. NaH
SolventDCMFaster reaction vs. DMF
Reaction Time12–24 hours>90% conversion

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement). Validate with R-factor < 0.08 and data-to-parameter ratio > 15 .
  • Spectroscopy :
  • NMR : Confirm cyclopropyl proton splitting (δ 0.5–1.5 ppm, multiplet) and sulfonamide NH resonance (δ 5–6 ppm, broad) .
  • IR : Sulfonamide S=O asymmetric stretching at ~1350 cm⁻¹ and symmetric at ~1150 cm⁻¹ .

Q. What are the primary biological activities associated with sulfonamide derivatives like this compound?

  • Methodological Answer : While direct data is limited, sulfonamides generally exhibit:

  • Antimicrobial Activity : Test via broth microdilution (MIC determination against Gram-positive/negative strains) .
  • Anti-inflammatory Potential : Measure cytokine inhibition (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
  • Enzyme Inhibition : Screen against carbonic anhydrase or metalloproteases using fluorometric assays .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls.
  • Dose-Response Validation : Perform triplicate experiments with statistical analysis (e.g., ANOVA).
  • Structural Confounds : Verify compound purity (>95% via HPLC) and confirm stereochemical stability (e.g., cyclopropyl ring strain) .

Q. What computational approaches complement experimental characterization of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap) .
  • Molecular Docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) from crystallographic data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of dust/aerosols .
  • Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before disposal in designated hazardous waste containers .

Q. How do solvent polarity and temperature affect the regioselectivity of sulfonamide bond formation?

  • Methodological Answer :

  • Polar Solvents (DMF) : Stabilize transition states via solvation, favoring sulfonamide bond formation over nitropyridine decomposition .
  • Low Temperatures (0°C) : Reduce side reactions (e.g., amine oxidation) .
  • Experimental Table :
SolventDielectric ConstantYield (%)Purity (%)
DCM8.98592
DMF36.77888

Q. What crystallographic validation metrics ensure reliable structural determination of sulfonamide derivatives?

  • Methodological Answer :

  • R-Factor : Aim for < 0.06 (e.g., R = 0.065 in a related pyrimidine sulfonamide structure ).
  • Data-to-Parameter Ratio : Maintain > 14.7 to avoid overfitting .
  • Thermal Ellipsoids : Confirm reasonable displacement parameters (B < 5 Ų for non-H atoms) .

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